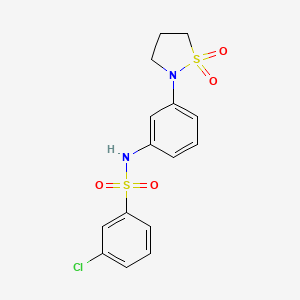
3-氯-N-(3-(1,1-二氧代异噻唑啉-2-基)苯基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the combination of sulfonamide groups with various functional groups to explore their biochemical activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors for kynurenine 3-hydroxylase demonstrates the versatility of benzenesulfonamide derivatives in targeting specific enzymes (Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is critical for their biological activity. Studies involving crystal structure analysis provide insights into the conformation and interactions of these molecules. For instance, the structural characterization of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals significant details about the arrangement of atoms and potential intermolecular interactions (Mohamed-Ezzat et al., 2023).
科学研究应用
抗肿瘤活性
3-氯-N-(3-(1,1-二氧异噻唑啉-2-基)苯基)苯磺酰胺及其衍生物已被广泛研究其抗肿瘤性质。例如,Sławiński和Brzozowski(2006年)合成了一系列苯磺酰胺衍生物,并发现某些化合物对非小细胞肺癌和黑色素瘤细胞系表现出显著活性(Sławiński & Brzozowski, 2006)。另一项由Żołnowska等人(2016年)进行的研究显示,其中一些衍生物对各种人类癌细胞系表现出细胞毒活性,并诱导这些细胞凋亡(Żołnowska等人,2016)。
酮喹啉途径抑制
源自3-氯-N-(3-(1,1-二氧异噻唑啉-2-基)苯基)苯磺酰胺的化合物已被探索其在抑制酮喹啉途径中的潜力,该途径在各种生理过程中具有重要意义。Röver等人(1997年)合成了N-(4-苯基噻唑-2-基)苯磺酰胺,并发现它们是酮喹啉3-羟化酶的高亲和力抑制剂,该酶位于该途径中(Röver等人,1997)。
抗癌和抗艾滋病病毒药物
Pomarnacka和Kozlarska-Kedra(2003年)报道了一系列苯磺酰胺的合成,这些化合物表现出中等抗癌活性和有希望的抗艾滋病病毒活性,表明它们在治疗相关疾病中的潜力(Pomarnacka & Kozlarska-Kedra, 2003)。
治疗青光眼的潜力
Nocentini等人(2016年)对含有苯磺酰胺的化合物进行的研究显示,在青光眼动物模型中表现出显著的降低眼压活性。这表明这些化合物在治疗青光眼中的潜在治疗应用(Nocentini et al., 2016)。
作用机制
Target of Action
The primary targets of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide are Cyclin-dependent kinase 2 (CDK2) and Glycine Transporter 1 (GlyT1) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, while GlyT1 is involved in the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2 and GlyT1 . By inhibiting CDK2, it can disrupt the normal progression of the cell cycle, potentially leading to the death of rapidly dividing cells, such as cancer cells . The inhibition of GlyT1 can increase the concentration of glycine in the synaptic cleft, enhancing the inhibitory effect of glycine on neuronal activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells that rely on CDK2 for uncontrolled proliferation . The inhibition of GlyT1 disrupts the reuptake of glycine, leading to an increase in the extracellular concentration of glycine . This can enhance the inhibitory effect of glycine on neuronal activity, which may be beneficial in conditions such as schizophrenia .
Pharmacokinetics
One study has reported that a similar compound showed good plasma exposure and sufficient plasma-to-brain penetration in rats , suggesting that 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide may have similar properties.
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest and apoptosis in cancer cells . This could potentially be used as a strategy for cancer treatment. The inhibition of GlyT1 can increase the extracellular concentration of glycine, enhancing its inhibitory effect on neuronal activity . This could potentially be beneficial in the treatment of conditions such as schizophrenia .
属性
IUPAC Name |
3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-12-4-1-7-15(10-12)24(21,22)17-13-5-2-6-14(11-13)18-8-3-9-23(18,19)20/h1-2,4-7,10-11,17H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMDXSBFUOPTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)
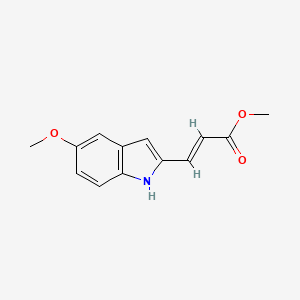
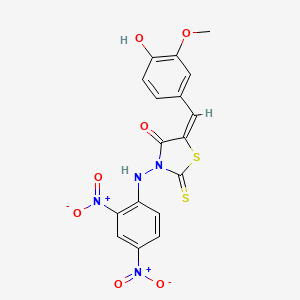
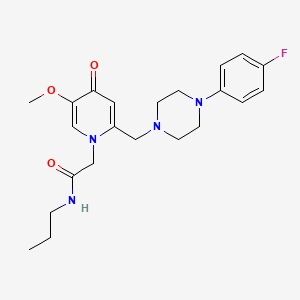
![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2482520.png)
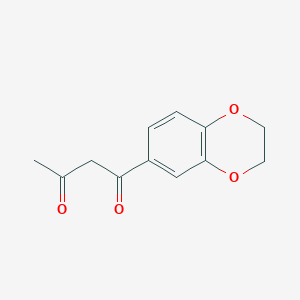
![1-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2482525.png)
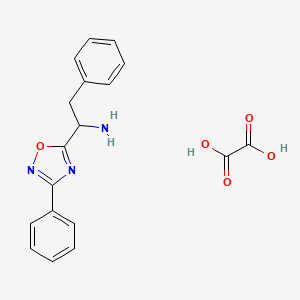
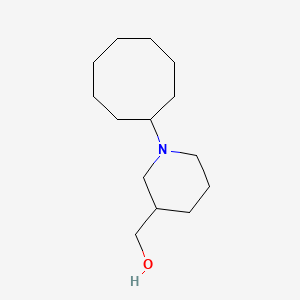

![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)
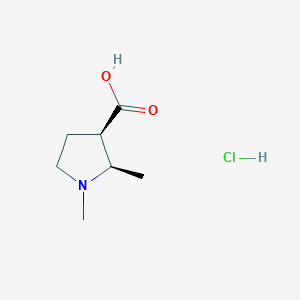
![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)